molecular formula C15H17NO2 B12073794 Tert-butyl 5-ethynylindoline-1-carboxylate

Tert-butyl 5-ethynylindoline-1-carboxylate

Cat. No.: B12073794
M. Wt: 243.30 g/mol
InChI Key: VUKVJTRSPIJTKC-UHFFFAOYSA-N
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Description

Tert-butyl 5-ethynylindoline-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its tert-butyl ester group attached to the indoline ring, which is further substituted with an ethynyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-ethynylindoline-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indoline and tert-butyl bromoacetate.

    Formation of Indoline Derivative: The indoline is first reacted with tert-butyl bromoacetate under basic conditions to form tert-butyl indoline-1-carboxylate.

    Ethynylation: The tert-butyl indoline-1-carboxylate is then subjected to ethynylation using an ethynylating agent such as ethynyl magnesium bromide or ethynyl lithium.

    Purification: The final product, this compound, is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-ethynylindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Indole derivatives with oxidized functional groups.

    Reduction: Tert-butyl 5-ethylindoline-1-carboxylate.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-ethynylindoline-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-ethynylindoline-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the indoline ring provides structural stability and specificity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-ethylindoline-1-carboxylate: Similar structure but with an ethyl group instead of an ethynyl group.

    Tert-butyl indoline-1-carboxylate: Lacks the ethynyl substitution.

    Ethyl 5-ethynylindoline-1-carboxylate: Similar but with an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

Tert-butyl 5-ethynylindoline-1-carboxylate is unique due to the presence of both the ethynyl and tert-butyl ester groups, which confer specific chemical reactivity and stability. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 5-ethynyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C15H17NO2/c1-5-11-6-7-13-12(10-11)8-9-16(13)14(17)18-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3

InChI Key

VUKVJTRSPIJTKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C#C

Origin of Product

United States

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